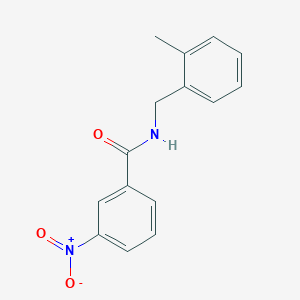![molecular formula C12H19N3OS B5781245 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a thiourea derivative that has been shown to inhibit the activity of a specific protein kinase, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. In
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea is a potent inhibitor of CK2 activity, binding to the ATP-binding site of the enzyme and preventing the transfer of phosphate groups to substrate proteins. This results in a decrease in CK2-mediated phosphorylation events, which can have downstream effects on a variety of cellular processes.
Biochemical and Physiological Effects
The inhibition of CK2 activity by N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. For example, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the pro-apoptotic protein BAD. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is its specificity for CK2, which allows researchers to investigate the role of this enzyme in a variety of cellular processes. However, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea also has some limitations, including its potential toxicity and the fact that it may inhibit other protein kinases at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea. For example, researchers could investigate the role of CK2 in other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, researchers could explore the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for CK2-related diseases, either alone or in combination with other drugs. Finally, researchers could investigate the potential of N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea as a tool for studying other protein kinases, either by modifying the compound to target other enzymes or by using it as a template for the development of new inhibitors.
Synthesemethoden
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multistep process involving the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with N,N-dimethylethylenediamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying the activity of protein kinases. Specifically, N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea has been used in a variety of research studies to investigate the role of CK2 in these processes and to identify potential therapeutic targets for CK2-related diseases.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-15(2)9-8-13-12(17)14-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGARZSAXKSVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-(2-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)







![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)